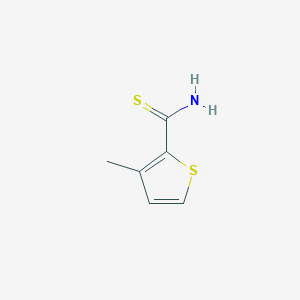

3-Methylthiophene-2-carbothioamide

Übersicht

Beschreibung

3-Methylthiophene-2-carbothioamide is an organic compound with the molecular formula C₆H₇NS₂ It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiophene-2-carbothioamide can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with thiocarbamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylthiophene-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that 3-Methylthiophene-2-carbothioamide exhibits notable antibacterial properties. It has been tested against various bacterial strains, showing promising results that suggest its potential as a therapeutic agent .

Antioxidant Properties:

The compound has also demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further exploration in the development of antioxidant therapies .

Anticancer Potential:

Recent studies have investigated thiophene carboxamide derivatives, including those related to this compound, for their anticancer properties. These derivatives have shown significant activity against Hep3B cancer cell lines, suggesting that they may act as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4) . The binding interactions of these compounds with tubulin suggest mechanisms that could inhibit cancer cell proliferation .

Organic Synthesis

Building Block in Synthesis:

this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the creation of new derivatives with enhanced biological activities .

Synthetic Routes:

Several methods exist for synthesizing this compound, including reactions involving thiophene derivatives and carbothioamides. The synthesis typically involves controlled conditions to optimize yield and purity .

Material Science

Organic Electronics:

Thiophene derivatives are well-known for their applications in organic electronics due to their conductive properties. This compound can be utilized in developing organic semiconductors and materials for electronic devices . Its unique electronic properties make it suitable for applications in organic photovoltaic cells and field-effect transistors.

Case Studies and Research Findings

-

Anticancer Activity Study:

A study focused on thiophene carboxamide derivatives demonstrated that certain compounds showed significant cytotoxic effects on Hep3B cells, with IC50 values indicating strong potential as anticancer agents . The study utilized molecular docking to elucidate the interaction mechanisms between these compounds and tubulin. -

Synthesis and Characterization:

Research on the synthesis of thiophene derivatives has provided insights into the optimal reaction conditions required to produce high yields of this compound. Techniques such as NMR spectroscopy were employed to confirm the structure and purity of synthesized compounds .

Wirkmechanismus

The mechanism of action of 3-Methylthiophene-2-carbothioamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carbothioamide: Lacks the methyl group at the 3-position, which can affect its reactivity and properties.

3-Methylthiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness

3-Methylthiophene-2-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biologische Aktivität

3-Methylthiophene-2-carbothioamide (C₆H₇NS₂) is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in medicine and industry, supported by relevant data and studies.

Overview of this compound

This compound is characterized by a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties. The compound is noted for its potential as a building block in organic synthesis and drug development due to its biological activity against various targets.

Target Interactions:

The compound interacts with several biological targets, including:

- Insulin Receptor : Similar thiophene derivatives have shown the ability to modulate insulin signaling pathways, potentially aiding in diabetes management.

- VEGFR-2 : Recent studies indicate that derivatives of this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression through angiogenesis .

Biochemical Pathways:

this compound influences multiple biochemical pathways:

- Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which may help prevent oxidative stress-related damage.

- Antimicrobial Effects : It has been reported to possess antibacterial properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

A study focused on derivatives of this compound that were synthesized to target cancer cells. The leading compound demonstrated:

- Cytotoxicity : Compound 4b showed the lowest IC50 against HeLa cervical cancer cells, indicating potent anticancer activity.

- Mechanism of Action : It induced cell cycle arrest at the G2/M phase and activated caspase 3, leading to apoptosis in cancer cells .

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit antimicrobial activity against various pathogens. For instance:

- In vitro Studies : Derivatives were tested against bacterial strains, showing effective inhibition comparable to established antibiotics .

Data Table: Biological Activities of this compound and Its Derivatives

Safety and Toxicology

The safety profile of this compound is still under investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications.

Eigenschaften

IUPAC Name |

3-methylthiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWRDXXJWICOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295926 | |

| Record name | 3-Methyl-2-thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134789-89-2 | |

| Record name | 3-Methyl-2-thiophenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134789-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.